molecular formula C9H9N3O B1488014 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one CAS No. 1936047-52-7

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Número de catálogo: B1488014
Número CAS: 1936047-52-7
Peso molecular: 175.19 g/mol
Clave InChI: LBFVTGSPNKRVPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a propan-2-one group at the 1-position. Its molecular formula is C₉H₉N₃O, with an average molecular weight of 175.19 g/mol (calculated from its formula). The compound is synthesized via condensation reactions involving aminopyrazoles and diketones, as exemplified by the use of 5-aminopyrazole and 1,1,1-trifluoro-pentane-2,4-dione in Scheme 4 of a 2022 synthesis study . This scaffold is of interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Propiedades

IUPAC Name

1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVTGSPNKRVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=CC=N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Condensation Approach for Core Formation

A representative method for constructing the pyrazolo[3,4-b]pyridine nucleus involves the condensation of 1-alkylpyrazole-5-amine with a 2,4-diketoester or diketone derivative. This approach was exemplified in the synthesis of related pyrazolo[3,4-b]pyridine carboxamides, where the aminopyrazole intermediate was reacted with a 4-aryl-2,4-diketoester to form the fused heterocyclic system via cyclization under mild conditions.

  • Key reagents: 1-alkylpyrazole-5-amine, 4-aryl-2,4-diketoester
  • Reaction conditions: Typically carried out in polar solvents with heating to facilitate ring closure.
  • Outcome: Formation of the pyrazolo[3,4-b]pyridine core with substitution at the 4-position.

This method provides a versatile route to the core scaffold, which can be further functionalized.

Palladium-Catalyzed Coupling and N-Alkylation

Data Table Summarizing Preparation Methods

Methodology Key Reagents/Intermediates Catalysts/Conditions Advantages References
Condensation of aminopyrazole with diketoester 1-alkylpyrazole-5-amine, 4-aryl-2,4-diketoester Heating in polar solvents Efficient core formation
Palladium-catalyzed C-N coupling with SEM protection SEM-protected pyrazolo[3,4-b]pyridine, aryl halides Pd catalyst, base, deprotection step High selectivity, versatile
Direct N-alkylation with propan-2-one derivatives Pyrazolo[3,4-b]pyridine, propan-2-one alkylating agent Base (K2CO3, NaH), DMF/DMSO Simple, direct Inferred

Research Findings and Analysis

  • The condensation route is foundational for constructing the heterocyclic core, with flexibility to introduce various substituents at the 4-position.
  • Palladium-catalyzed coupling reactions provide a robust platform for diversifying the pyrazolo[3,4-b]pyridine scaffold, enabling late-stage functionalization including the installation of the propan-2-one group.
  • Protecting group strategies such as SEM protection are critical to improve yields and selectivity during coupling steps.
  • Direct alkylation methods, while straightforward, require careful control to avoid side reactions.
  • Structure-activity relationship (SAR) studies indicate that substitution at the nitrogen with propan-2-one enhances biological activity in related compounds, justifying the synthetic focus on this modification.
  • Computational docking and design have informed synthetic modifications, improving inhibitor potency against targets such as TBK1 kinase.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity: Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance selectivity and potency against various cancer cell lines .
  • Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies .

Agrochemical Applications

The compound has also been explored in the field of agrochemicals:

  • Pesticide Development: Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and tested as potential pesticides. Their efficacy against pests, coupled with a favorable safety profile, positions them as promising candidates for agricultural applications .

Materials Science Applications

In materials science, this compound is being researched for:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and thermal stability. Its unique structure allows for the creation of novel materials with tailored characteristics for specific applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells over normal cells. This research underscores the potential of this compound in developing new cancer therapies.

Case Study 2: Pesticide Efficacy

In a study conducted by agricultural scientists, several pyrazolo derivatives were evaluated for their effectiveness as insecticides against common agricultural pests. The results indicated that formulations containing this compound exhibited higher mortality rates compared to conventional pesticides. This suggests that such compounds may provide an effective alternative in pest management strategies.

Mecanismo De Acción

The mechanism by which 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine core is highly versatile, with modifications at the 1-, 3-, and 4-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one Propan-2-one at 1-position C₉H₉N₃O 175.19 Potential kinase inhibitor; synthetic intermediate
4-(1H-Pyrazolo[3,4-b]pyridin-1-yl)aniline Aniline at 4-position C₁₁H₁₀N₄ 210.23 Intermediate for imidazo[4,5-b]pyridinones (kinase inhibitors)
1-[4-(4-Chloro-3-methoxyphenyl)piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Piperazinyl and imidazolyl substituents C₂₂H₂₂ClN₇O₂ 451.91 CCR1 antagonist (anti-inflammatory)
3-methyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide Benzamide and imidazolyl substituents C₂₄H₂₄N₈O 440.50 High molecular weight; potential oncology target
1-(3-chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Trifluoromethyl and chloro-methylphenyl groups C₁₅H₁₂ClF₃N₃O 354.73 Enhanced metabolic stability (lipophilic substituents)

Pharmacological and Physicochemical Differences

  • However, the CCR1 antagonist (MW 451.91) may exhibit lower solubility due to its bulky piperazinyl and imidazolyl groups .
  • Biological Target Selectivity :
    • The trifluoromethyl group in enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration.
    • The benzamide in provides hydrogen-bonding motifs for kinase inhibition, contrasting with the target compound’s simpler structure.

Structure-Activity Relationship (SAR) Insights

  • 1-Position Modifications : Propan-2-one (target) vs. ethyl or aryl groups (e.g., ) affects steric bulk and electronic effects. The ketone may serve as a hydrogen-bond acceptor, influencing target binding.
  • 3-/4-Position Heterocycles : Imidazolyl () or pyrimidinyl () extensions enhance interactions with hydrophobic enzyme pockets, whereas aniline () facilitates π-π stacking.

Actividad Biológica

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, a compound with the chemical formula C9_9H9_9N3_3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of the propan-2-one group contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazolo-pyridine compounds have shown significant inhibition against various cancer cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
12bA549 (Lung)8.21EGFR inhibition
12bHCT-116 (Colon)19.56EGFR inhibition
12bMDA-MB-231 (Breast)0.075Apoptosis induction

The compound 12b , a derivative of pyrazolo[3,4-b]pyridine, exhibited potent anti-proliferative activities with low IC50_{50} values against A549 and HCT-116 cell lines, indicating strong anticancer properties .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers, making it a crucial target for therapeutic intervention.

Cell Cycle Analysis
Flow cytometric analyses demonstrated that treatment with compound 12b led to significant alterations in the cell cycle distribution of A549 cells. Specifically, there was a notable decrease in the G1 phase and an increase in the S and G2/M phases, suggesting that the compound induces cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-b]pyridine scaffold have been shown to influence biological activity significantly. For example:

  • Hydroxyl Groups: The introduction of hydroxyl (-OH) groups has been correlated with increased antiproliferative activity.
  • Methyl Substituents: Methyl groups positioned at specific locations can enhance or diminish activity depending on their placement within the molecular structure .

Table 2: Influence of Substituents on Antiproliferative Activity

SubstituentPositionEffect on IC50_{50} (µM)
-OHParaDecreased IC50_{50}
-OCH3_3OrthoIncreased IC50_{50}
-CH3_3MetaVariable effect

Case Studies

Several case studies have documented the efficacy of pyrazolo-pyridine derivatives in preclinical models:

  • EGFR Inhibition Study: A study demonstrated that compound 12b inhibited both wild-type and mutant EGFR with IC50_{50} values of 0.016 µM and 0.236 µM respectively, showcasing its potential as a targeted therapy for resistant cancer forms .
  • Apoptosis Induction: The compound was found to significantly increase the BAX/Bcl-2 ratio, promoting apoptosis in treated cancer cells .

Q & A

Q. What are the standard synthetic routes for 1-(1H-pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, and how can reaction conditions be optimized?

The synthesis of pyrazolo-pyridine derivatives often involves cyclocondensation or multi-step functionalization. A general approach includes:

  • Step 1 : Preparation of pyrazolo[3,4-b]pyridine scaffolds via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.
  • Step 2 : Alkylation or acylation at the 1-position using propargyl or acetylating agents.
  • Optimization : Reaction efficiency is improved by using catalysts like Cu(I) for azide-alkyne cycloadditions (CuAAC) or chloranil as an oxidizing agent in refluxing xylene (110–130°C) for 25–30 hours . Solvent choice (e.g., methanol for recrystallization) and temperature control are critical for yield (typically 60–80%) and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H and 13C NMR are essential for confirming regiochemistry (e.g., distinguishing pyrazole and pyridine protons). For example, pyrazole protons resonate at δ 7.5–8.5 ppm, while pyridine protons appear at δ 8.0–9.0 ppm .
  • HRMS : To verify molecular formula (e.g., C9H9N3O, exact mass 175.0746).
  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment (>95%) .

Q. What safety protocols should be followed during handling?

  • PPE : Gloves, lab coat, and goggles.
  • First Aid : In case of skin contact, immediately wash with water for 15 minutes and consult a physician. Contaminated clothing must be removed .
  • Waste Disposal : Classify as hazardous organic waste and avoid aqueous drainage .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, such as kinase inhibition or antitubercular effects?

  • Case Study : Substitution at the pyridine ring (e.g., fluoro or methyl groups) improves target selectivity. For instance, 5-fluoro derivatives showed 10-fold higher FGFR kinase inhibition (IC50 = 12 nM vs. 120 nM for parent compound) .
  • Antitubercular Activity : Introducing triazole moieties via CuAAC increased potency. Compound 4 (MIC = 31 µM) outperformed erythromycin (MIC = 40 µM) against Mycobacterium tuberculosis .

Q. How do pharmacokinetic properties (e.g., oral bioavailability) vary with structural analogs?

  • HSP90 Inhibitors : Pimitespib (a pyrazolo-pyridine derivative) demonstrated 85% oral bioavailability in preclinical models due to reduced first-pass metabolism from isopropyl substituents .
  • Solubility : LogP values <3 are preferred; addition of polar groups (e.g., -OH or -NH2) improves aqueous solubility but may reduce membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., BAY 41-2272 for sGC studies) to validate experimental setups .
  • Data Reproducibility : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological Guidance

Q. How to design a SAR study for pyrazolo-pyridine derivatives?

  • Variable Regions : Modify substituents at positions 1 (alkyl/acyl), 3 (halogens), and 4 (aryl/heteroaryl).
  • Assay Panel : Test against related targets (e.g., FGFR1–4, HSP90α/β) to assess selectivity .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding poses .

Q. What in vitro/in vivo models are suitable for evaluating anticancer activity?

  • In Vitro : NCI-60 cell line screen for cytotoxicity (GI50 values).
  • In Vivo : Xenograft models (e.g., GIST tumors in mice) with oral dosing (10–50 mg/kg/day) .
  • Biomarkers : Monitor HSP70 upregulation as a surrogate for HSP90 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.